molecular formula C20H14N2O3S B523905 CK2 inhibitor 27

CK2 inhibitor 27

Cat. No.: B523905
M. Wt: 362.4 g/mol
InChI Key: HUECFCSRZKSRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CK2 inhibitor 27 is a chemical compound designed to inhibit the activity of protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase involved in various cellular processes, including cell growth, proliferation, and survival. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to interfere with CK2-mediated signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CK2 inhibitor 27 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of pyrazolo-pyrimidine or pyrazolo-triazine scaffolds . Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing production costs. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain high-purity this compound .

Properties

Molecular Formula

C20H14N2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

2-hydroxy-4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]benzoic acid

InChI

InChI=1S/C20H14N2O3S/c23-18-10-15(7-8-16(18)19(24)25)21-20-22-17(11-26-20)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,23H,(H,21,22)(H,24,25)

InChI Key

HUECFCSRZKSRJF-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC(=C(C=C4)C(=O)O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC(=C(C=C4)C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CK2-IN-27;  CK2 IN-27;  CK2IN-27

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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